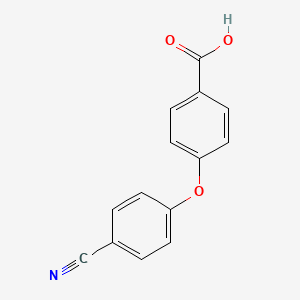

4-(4-Cyanophenoxy)benzoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-cyanophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBCZYHRHADVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366855 | |

| Record name | 4-(4-cyanophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50793-29-8 | |

| Record name | 4-(4-cyanophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 4-(4-Cyanophenoxy)benzoic acid

Traditional synthetic approaches to this compound and its analogs rely on well-established reactions that build the molecule in a stepwise fashion. These routes typically involve the formation of the central diaryl ether core, followed or preceded by the installation of the cyano and carboxylic acid functionalities.

Etherification and Esterification Reactions in Aryl-Ether Formation

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Classical methods such as the Williamson ether synthesis and the Ullmann condensation are standard approaches.

The Williamson ether synthesis involves the reaction of a phenoxide ion with an aryl halide. byjus.comwikipedia.orgfrancis-press.com For the synthesis of this compound, this would typically involve reacting the sodium or potassium salt of 4-hydroxybenzoic acid (or its ester derivative) with 4-halobenzonitrile (e.g., 4-chlorobenzonitrile (B146240) or 4-fluorobenzonitrile). The reaction is an SNAr (nucleophilic aromatic substitution) process, where the phenoxide acts as the nucleophile. The reaction's success often depends on the activation of the aryl halide by an electron-withdrawing group, a condition met by the cyano group (-CN). wikipedia.org The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is common as it enhances the nucleophilicity of the alkoxide ion. francis-press.comwikipedia.org

The Ullmann condensation is another cornerstone of diaryl ether synthesis, utilizing a copper catalyst to couple an aryl halide with a phenol (B47542). organic-chemistry.orgvulcanchem.com A plausible route to this compound via this method would be the reaction of a 4-hydroxybenzoic acid derivative with a 4-halobenzonitrile in the presence of a copper catalyst and a base. organic-chemistry.org Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. organic-chemistry.org Modern iterations have seen significant improvements, employing soluble copper(I) salts (like CuI) and ligands (such as N,N-dimethylglycine or phenanthroline), which allow the reaction to proceed under milder conditions. vulcanchem.comorganic-chemistry.org The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether. organic-chemistry.org

Table 1: Comparison of Classical Etherification Reactions

| Feature | Williamson Ether Synthesis (SNAr) | Ullmann Condensation |

| Reactants | Phenoxide & Aryl Halide | Phenol & Aryl Halide |

| Key Reagent | Strong Base (e.g., NaH, K2CO3) | Copper Catalyst (e.g., Cu, CuI, CuO) & Base |

| Mechanism | Nucleophilic Aromatic Substitution | Oxidative Addition / Reductive Elimination |

| Aryl Halide | Requires activation by electron-withdrawing groups | Less dependent on activation, but reactivity order is I > Br > Cl |

| Conditions | Moderate temperatures, polar aprotic solvents | Historically high temperatures, milder with modern catalysts |

Palladium-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

In recent decades, palladium-catalyzed cross-coupling reactions have become powerful alternatives to the classical Ullmann condensation for C-O bond formation. The Buchwald-Hartwig amination chemistry has been extended to the formation of aryl ethers, providing a more general and often higher-yielding method under milder conditions. nih.govnrochemistry.com

This reaction couples an aryl halide or triflate with an alcohol or phenol, using a palladium catalyst, a phosphine (B1218219) ligand, and a base. googleapis.com A synthetic route to this compound could involve coupling methyl 4-hydroxybenzoate (B8730719) with 4-bromobenzonitrile. The catalytic cycle is understood to involve:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Ligand Exchange: The alcohol or phenol coordinates to the palladium center, often after deprotonation by the base.

Reductive Elimination: The C-O bond is formed, yielding the diaryl ether and regenerating the Pd(0) catalyst. googleapis.com

The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands like those of the Buchwald (e.g., BrettPhos) or Hartwig groups being particularly effective. nrochemistry.comgoogleapis.com These ligands facilitate the reductive elimination step, which is often rate-limiting.

Table 2: Key Components in Buchwald-Hartwig Ether Synthesis

| Component | Role | Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)2, Pd2(dba)3, BrettPhos Pd G4 googleapis.com |

| Ligand | Stabilizes Pd center, promotes key steps | BINAP, DPPF, Xantphos, BrettPhos nrochemistry.comgoogleapis.com |

| Base | Deprotonates the phenol/alcohol | K3PO4, Cs2CO3, NaOt-Bu |

| Solvent | Reaction medium | Toluene, Dioxane, t-BuOH googleapis.com |

Functional Group Interconversions Leading to the Cyano and Carboxylic Acid Moieties

Instead of carrying the functional groups through the coupling reaction, they can be introduced onto a pre-existing diaryl ether scaffold.

Formation of the Carboxylic Acid: A common and robust method for synthesizing benzoic acids is the oxidation of an alkylbenzene side chain. rwandafda.gov.rw In this context, 4-(4-cyanophenoxy)toluene could be synthesized first via an etherification reaction, followed by oxidation of the methyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in alkaline solution followed by acidification, or chromic acid (Jones reagent), are typically employed for this transformation. google.comsci-hub.se The reaction proceeds by converting the benzylic methyl group into a carboxylate, which is then protonated to the carboxylic acid.

Formation of the Cyano Group: The nitrile functionality can be installed via several methods. The Rosenmund-von Braun reaction , a classical method, uses copper(I) cyanide to displace an aryl halide, though it often requires high temperatures. A more contemporary and widely used approach is the palladium-catalyzed cyanation of aryl halides or triflates. This method offers milder conditions and broader functional group tolerance. organic-chemistry.org For instance, a precursor like methyl 4-(4-bromophenoxy)benzoate could be subjected to a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand) and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], or CuSCN) to yield the corresponding cyano-substituted compound. tcichemicals.comrsc.org

Novel Synthetic Approaches and Catalyst Development

Research continues to focus on developing more efficient, economical, and environmentally benign synthetic routes. Key areas of innovation include combining multiple steps into single operations and exploring catalysis with earth-abundant metals.

One-Pot Synthesis Protocols for Benzoic Acid Derivatives

One-pot syntheses, where reactants are subjected to successive reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For a molecule like this compound, a one-pot procedure could involve the initial formation of the diaryl ether followed by in-situ hydrolysis of a protecting group, such as a methyl or ethyl ester, to reveal the carboxylic acid.

For example, a copper-catalyzed one-pot synthesis of diaryl ethers from diaryliodonium salts has been reported, which could be adapted for this purpose. researchgate.netderpharmachemica.com Another approach could involve a palladium-catalyzed Suzuki cross-coupling of an activated carboxylic acid with a boronic acid in a single pot, which has been demonstrated for the synthesis of diaryl ketones and could be conceptually extended. bohrium.com The development of a one-pot, two-step process to convert phenols directly into benzonitriles has also been shown, highlighting the feasibility of telescoped reaction sequences. tcichemicals.com

Non-Palladium-Catalyzed Decarboxylation Boronation Methods

Recent innovations have focused on using carboxylic acids themselves as aryl sources in cross-coupling reactions, often through a decarboxylation mechanism. While many of these are palladium-catalyzed, significant progress has been made in non-palladium methods, particularly using copper or photocatalysis. nih.govacs.orgnih.govrsc.org

These methods typically involve the conversion of a benzoic acid into an aryl radical via decarboxylation, which can then be trapped by a boron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). acs.org This generates an arylboronic ester, a highly versatile intermediate for subsequent cross-coupling reactions.

Copper-catalyzed decarboxylative borylation often utilizes a copper(II) catalyst which, upon irradiation, can undergo a ligand-to-metal charge transfer (LMCT) to facilitate the decarboxylation of the aryl carboxylate and generate an aryl radical. acs.orgnih.govresearchgate.net These reactions can proceed under mild, near-ambient temperature conditions. acs.org

Photocatalytic decarboxylative borylation represents another frontier, using light-absorbing catalysts to drive the reaction under very mild conditions. researchgate.net These methods can avoid high temperatures and stoichiometric metal reagents, offering a greener alternative for generating valuable organoboron compounds from abundant carboxylic acids. researchgate.net This approach provides an indirect but powerful route to molecules like this compound by first converting a different, readily available benzoic acid into a boronic ester intermediate.

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of the diaryl ether linkage and the manipulation of the carboxylic acid and nitrile functionalities are central to the synthesis of this compound. The following sections delve into the mechanistic details of relevant reaction types.

Mechanistic Studies of Aromatic Carboxylic Acid Pyrolysis and Decarboxylation

The thermal decomposition of aromatic carboxylic acids, a process known as pyrolysis, primarily proceeds through decarboxylation, the removal of the carboxyl group as carbon dioxide. The mechanism of this reaction can vary depending on the reaction conditions and the structure of the aromatic acid.

Studies on benzoic acid and its derivatives have shown that uncatalyzed decarboxylation at high temperatures (300-400 °C) often occurs via an electrophilic aromatic substitution (SEAr) mechanism. osti.govunt.edu In this pathway, a proton from an acid molecule protonates the carboxyl group of another molecule, facilitating the departure of carbon dioxide and generating an aryl cation. This cation can then react with other species in the reaction mixture.

In the presence of metal salts, the pyrolysis of aromatic carboxylic acids can proceed through different mechanistic pathways. For instance, the pyrolysis of sodium, potassium, and calcium benzoates is suggested to involve an anionic mechanism where the initial decarboxylation leads to a phenyl anion intermediate. acs.orgresearchgate.net This highly reactive intermediate can then abstract a proton to form benzene (B151609) or react with other molecules, potentially leading to cross-linking products. acs.orgsciencemadness.org The presence of water can significantly influence the reaction, favoring the formation of benzene by efficiently trapping the phenyl anion. acs.org

It's important to note that under certain conditions, the formation of anhydrides from aromatic carboxylic acids can occur, which can then decompose through a radical-induced pathway to produce aryl radicals. sciencemadness.org These radicals can also lead to the formation of cross-linked products.

Investigation of Electrophilic Aromatic Substitution Pathways

While the primary method for forming the diaryl ether bond in this compound is typically a nucleophilic aromatic substitution, electrophilic aromatic substitution (SEAr) reactions are fundamental to the functionalization of the aromatic rings themselves. In SEAr, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom.

The ether oxygen in a phenoxy group is an activating, ortho-, para-directing group. This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to the oxygen, making the ring more susceptible to electrophilic attack at these positions. numberanalytics.com This directing effect is crucial for achieving the desired regiochemistry in the synthesis of substituted diaryl ethers.

For instance, in the synthesis of related compounds, electrophilic cyclizations of diaryl-2,3-allenyl ethers have been studied, where the electronic nature of the aryl groups dictates the regioselectivity of the cyclization. acs.org

Role of Directing Groups in Regioselective Functionalization

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage. researchgate.net In this reaction, a phenoxide acts as the nucleophile, attacking an aryl halide that is activated by an electron-withdrawing group.

The cyano group (-CN) on one of the aromatic rings and the carboxylic acid group (-COOH) or its precursor on the other play critical roles as directing groups. The cyano group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the para position where the cyano group is located. numberanalytics.com This makes the carbon atom attached to the leaving group (e.g., a halogen) more electrophilic and susceptible to attack by the phenoxide nucleophile.

The synthesis of diaryl ethers can also be achieved through other methods like the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and a phenol. numberanalytics.comresearchgate.net The efficiency of the Ullmann reaction can be influenced by the electronic nature of the substituents on both the aryl halide and the phenol. researchgate.net More recent methods also include palladium-catalyzed Buchwald-Hartwig reactions. researchgate.net

Purification and Characterization Techniques in Organic Synthesis

Following the synthesis, the crude product must be purified and its chemical structure and purity confirmed through various analytical techniques.

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation and purification of organic compounds. For a compound like this compound, several chromatographic methods can be employed.

Flash Chromatography: This is a common and relatively quick method for purifying solid organic compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column under pressure. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For compounds related to this compound, mixtures of ethyl acetate (B1210297) and petroleum ether are often used as the eluent. acs.orgrsc.org

Recrystallization: This technique is used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. The crude solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. rsc.org

Spectroscopic Characterization (FT-IR, NMR)

Once purified, the identity and structure of this compound are confirmed using spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For a related compound, 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate, characteristic peaks were observed for the cyano group (-C≡N) stretch at 2231 cm⁻¹ and the ester carbonyl (C=O) stretch at 1743 cm⁻¹. semanticscholar.orgresearchgate.net For this compound, one would expect to see characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile, and the C-O-C stretch of the diaryl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of atoms and their connectivity.

¹H NMR: Proton NMR gives information about the different types of protons in a molecule and their chemical environment. For a related compound, tert-butyl 2-(4-(4-cyanophenoxy)phenyl)acetate, the aromatic protons appear as multiplets in the range of δ 7.62-7.56 ppm. acs.org For this compound, distinct signals for the protons on both aromatic rings would be expected, with their chemical shifts and splitting patterns providing information about their positions relative to the cyano, carboxyl, and ether groups.

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the spectrum. This technique is valuable for confirming the carbon skeleton of the molecule.

The following table summarizes the expected spectroscopic data for this compound based on data from related compounds.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| FT-IR | O-H (Carboxylic Acid) | Broad, ~3300-2500 cm⁻¹ |

| C=O (Carboxylic Acid) | ~1700-1680 cm⁻¹ | |

| C≡N (Nitrile) | ~2230-2220 cm⁻¹ | |

| C-O-C (Aryl Ether) | ~1270-1230 cm⁻¹ (asymmetric), ~1075-1020 cm⁻¹ (symmetric) | |

| ¹H NMR | Aromatic Protons | ~7.0-8.2 ppm |

| Carboxylic Acid Proton | ~10-13 ppm (can be broad) |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a sample. For organic compounds, it most commonly refers to CHNX analysis, which quantifies the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (X) like sulfur or halogens. wikipedia.org This process is crucial for verifying the identity of a newly synthesized compound and for assessing its degree of purity. wikipedia.orgnih.gov The principle involves comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's proposed molecular formula. nih.gov

For this compound, the molecular formula is C₁₄H₉NO₃. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of its constituent elements. The molecular weight of the compound is 239.23 g/mol . nih.gov

The calculated elemental percentages are derived from this molecular formula and serve as the benchmark for experimental verification.

Table 1: Theoretical Elemental Composition of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 70.29 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.79 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.85 |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.06 |

| Total | | | | 239.230 | 100.00 |

In practice, the purity of a synthesized sample of this compound is confirmed by obtaining experimental data through methods such as combustion analysis. wikipedia.org The results are then compared against the theoretical values. Scientific literature and chemical standards consider an agreement between the found and calculated values to be acceptable if the deviation is within ±0.4%. nih.gov A close match between the experimental and calculated percentages for carbon, hydrogen, and nitrogen provides strong evidence for the structural integrity and high purity of the synthesized compound. nih.govsemanticscholar.org

Table 2: Illustrative Comparison of Calculated vs. Experimental Elemental Analysis This table presents a typical comparison used to verify compound purity. The "Found (%)" values are hypothetical examples that fall within the acceptable analytical range.

| Element | Calculated (%) | Found (%) (Illustrative) | Deviation (%) |

|---|---|---|---|

| Carbon | 70.29 | 70.15 | -0.14 |

| Hydrogen | 3.79 | 3.82 | +0.03 |

The small deviations in the illustrative data fall well within the accepted ±0.4% error margin, which would confirm the formation and purity of the target product, this compound. nih.govsemanticscholar.org

Advanced Structural Characterization and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis of 4-(4-Cyanophenoxy)benzoic acid and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. Studies on various derivatives of this compound have provided significant insights into their structural properties.

For instance, in the derivative 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate , the dihedral angle between the two aromatic rings of the biphenyl (B1667301) unit is 38.14 (2)°. nih.goviucr.org The molecule features several aromatic rings, designated as A, B, C, and D, with the following dihedral angles between them:

A/B = 38.14 (2)°

A/C = 8.29 (3)°

A/D = 50.66 (2)°

B/C = 46.43 (4)°

B/D = 83.95 (2)°

C/D = 44.01 (2)° iucr.orgiucr.org The torsion angle of the C—O—C—C linkage in the benzyloxy benzene (B151609) fragment is 179.1 (2)°, indicating a conformation that is nearly anti-periplanar. nih.goviucr.org

Another complex, bent-shaped derivative, 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate , shows that adjacent aromatic rings are nearly perpendicular to each other. researchgate.netiucr.org The dihedral angles between adjacent rings, starting from the cyanobenzene ring, are 72.61 (2)°, 87.69 (4)°, 64.08 (2)°, and 88.23 (2)°. researchgate.netiucr.org A detailed analysis of the dihedral angles between its five aromatic rings (A, B, C, D, E) provides further conformational details. iucr.orgrri.res.in

| Derivative Compound | Ring Pair | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate | Biphenyl unit rings | 38.14 (2) | nih.goviucr.org |

| A/C | 8.29 (3) | iucr.orgiucr.org | |

| A/D | 50.66 (2) | iucr.orgiucr.org | |

| B/C | 46.43 (4) | iucr.orgiucr.org | |

| B/D | 83.95 (2) | iucr.orgiucr.org | |

| C/D | 44.01 (2) | iucr.orgiucr.org | |

| 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate | Ring 1/2 | 72.61 (2) | researchgate.netiucr.org |

| Ring 2/3 | 87.69 (4) | researchgate.netiucr.org | |

| Ring 3/4 | 64.08 (2) | researchgate.netiucr.org | |

| Ring 4/5 | 88.23 (2) | researchgate.netiucr.org |

The crystal packing of these compounds is stabilized by a network of intermolecular interactions. In the case of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate , the crystal structure is stabilized by C–H···O intramolecular interactions, C–H···π interactions, and weak π–π stacking interactions, with a centroid–centroid separation of 3.806 (3) Å. semanticscholar.orgresearchgate.net

For 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate , the molecules are linked by weak C—H···O interactions, which form chains propagating along the crystal direction. nih.goviucr.org This structure is also consolidated by C—H···π interactions and an aromatic π–π stacking interaction with a centroid–centroid distance of 3.9282 (19) Å. iucr.org

In the crystal of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate , molecules are linked by weak C—H···N and C—H···π interactions, creating a two-dimensional supramolecular architecture. researchgate.netiucr.org This structure also features centrosymmetric aromatic π–π stacking interactions with centroid-centroid distances of 3.6387 (10) Å and 3.7740 (10) Å. iucr.org

The crystal system and space group describe the symmetry of the crystal lattice. Different derivatives of this compound crystallize in different systems, reflecting their varied molecular structures.

The derivative 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate crystallizes in the triclinic crystal system with a P-1 space group. semanticscholar.orgresearchgate.net

| Derivative Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate | Triclinic | P-1 | a = 5.9577(2) Å, b = 8.0398(3) Å, c = 25.8842(9) Å, α = 86.096(2)°, β = 89.912(2)°, γ = 2.919(2)° | semanticscholar.orgresearchgate.net |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can understand the nature and prevalence of different contacts.

Hirshfeld analysis of derivatives of this compound provides a quantitative breakdown of the various interactions contributing to the crystal packing.

For 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate , the most significant contributions to the Hirshfeld surface arise from H···H (32.4% to 36.2%) and C···H/H···C (33.8% to 37.0%) contacts. nih.goviucr.orgresearchgate.net Other notable interactions include O···H/H···O (12.16%), N···H/H···N (10.18%), and C···C (5.0%). nih.goviucr.org

In the case of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate , the major contributions are from H···H (26.9%), C···H (27.2%), and O···H (19.6%) contacts. iucr.orgrri.res.in Another analysis of the same compound reported contributions of H···H (59.3%), S···H (27.4%), and O···H (7.5%), although the "S···H" contact appears anomalous and may represent C···H interactions. researchgate.net The presence of C—H···N and C—H···π interactions is also confirmed. researchgate.netiucr.org

| Derivative Compound | Interaction Type | Contribution (%) | Reference |

|---|---|---|---|

| 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate | H···H | 32.4 - 36.2 | nih.goviucr.orgresearchgate.net |

| C···H/H···C | 33.8 - 37.0 | nih.goviucr.orgresearchgate.net | |

| O···H/H···O | 12.16 | nih.goviucr.org | |

| N···H/H···N | 10.18 | nih.goviucr.org | |

| C···C | 5.0 | nih.goviucr.org | |

| 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate | H···H | 26.9 | iucr.orgrri.res.in |

| C···H | 27.2 | iucr.orgrri.res.in | |

| O···H | 19.6 | iucr.orgrri.res.in |

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed visual summary of all intermolecular contacts. For 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate , the fingerprint plots are delineated into H···H, C···H/H···C, O···H/H···O, N···H/H···N, and C···C interactions. nih.goviucr.org Characteristic spikes in the O···H/H···O region of the plot confirm the presence of C—H···O hydrogen bonds. nih.goviucr.org Similarly, for other derivatives, red spots on the dnorm surface mapped on the Hirshfeld surface highlight key short contacts, such as C—H···N and C—H···π interactions. iucr.orgrri.res.in These plots are essential tools for a comprehensive analysis of the forces driving crystal formation.

Contributions of C-H···O, C-H···N, C-H···π, and π-π Interactions to Crystal Packing

Polymorphism and Pseudopolymorphism in Aryl-Ether Carboxylic Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of new materials, as different polymorphs can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the broader class of aryl-ether carboxylic acids is known to exhibit this phenomenon. The flexibility of the ether linkage, combined with the strong hydrogen-bonding capabilities of the carboxylic acid group and the polar nature of the cyano group, creates a landscape where multiple stable or metastable crystalline packing arrangements are possible.

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates, is also a common feature of this class of compounds. The formation of pseudopolymorphs is often dependent on the crystallization conditions, particularly the choice of solvent. For instance, in related benzoic acid derivatives, different polymorphs have been obtained by varying the crystallization solvent or by employing different techniques such as solution-based methods versus mechanical grinding. researchgate.net

The potential for polymorphism in this compound is underscored by studies on structurally similar molecules. For example, research on other fenamic acid derivatives has shown that co-crystallization can be employed to limit conformational freedom and reduce the likelihood of polymorphism, which can be a significant challenge in industrial applications.

Crystalline Solids and Coordination Polymers

The bifunctional nature of this compound, with its carboxylate group and terminal cyano group, makes it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the cyano group can also participate in coordination or act as a site for hydrogen bonding.

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The specific architecture of the resulting polymer is influenced by the coordination geometry of the metal ion, the structure of the organic ligand, and the reaction conditions. While there is a lack of specific literature detailing the formation of coordination polymers with this compound, the behavior of analogous ligands provides significant insight into its potential.

For example, studies on zinc(II) coordination polymers with 5-(2-cyanophenoxy)isophthalic acid have demonstrated the successful use of a cyanophenoxy-functionalized carboxylic acid ligand to create extended frameworks. nih.gov In these structures, both the carboxylate and cyano groups can be involved in creating a robust and porous material with potential applications in sensing. nih.gov Similarly, research on coordination polymers derived from 4-hydroxybenzoic acid has shown the formation of 2D and 3D networks with various metal ions, where the dimensionality and properties of the resulting framework are highly dependent on the metal center and solvent molecules. rsc.org

The table below summarizes the types of coordination polymers that have been formed with ligands structurally related to this compound, illustrating the potential for this compound in crystal engineering.

| Ligand | Metal Ion(s) | Resulting Structure | Key Features |

| 5-(2-cyanophenoxy)isophthalic acid | Zinc(II) | 2D and 3D coordination polymers | Luminescent properties for sensing applications. nih.gov |

| 4-hydroxybenzoic acid | Li+, Mg2+, Cu2+ | 2D and 3D networks | Solvent molecules play a key role in the final structure. rsc.org |

| 4,4′-oxybis(benzoic acid) | Cu(II) | 2D layer and 3D interpenetrated network | Framework isomerism observed. rsc.org |

| 1,3,5-Tri(4-cyanophenoxy)benzene | Silver(I) | 3D coordination polymer | Guest inclusion and luminescent properties. publish.csiro.au |

A key feature of many coordination polymers is their porosity, which allows for the inclusion of guest molecules within the framework. This property is highly dependent on the size and shape of the pores created by the self-assembly of the metal ions and organic ligands. The design of coordination polymers with specific pore properties is a major focus of research for applications in gas storage, separation, and catalysis. publish.csiro.au

While specific examples of guest inclusion in coordination polymers derived from this compound are not available, the principles of host-guest chemistry in related systems are well-established. For instance, a 3D pillared-layer coordination polymer has been designed with a rotatable pillar that acts as a molecular gate, allowing for the selective uptake of guest molecules. nih.gov The inclusion of guests can be triggered by subtle changes in the environment, leading to reversible single-crystal-to-single-crystal transformations. nih.gov

The potential for guest inclusion in coordination polymers of this compound is significant. The rigid nature of the ligand, combined with the directional bonding to metal centers, could lead to the formation of robust frameworks with well-defined channels or cavities capable of hosting small molecules.

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. semanticscholar.org Carboxylic acid ligands, particularly benzoic acid and its derivatives, are among the most widely used building blocks for the synthesis of MOFs due to their versatile coordination modes and ability to form stable bonds with metal ions. bldpharm.com

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. protocols.io Benzoic acid itself has been used as a modulator in the synthesis of zirconium-based MOFs, influencing the final structure and properties of the material. protocols.io The introduction of functional groups onto the benzoic acid backbone, such as the cyanophenoxy group in this compound, is a common strategy to tune the properties of the resulting MOF. bldpharm.com These functional groups can act as additional coordination sites, enhance the affinity for specific guest molecules, or introduce catalytic activity. csic.es

The use of ligands with mixed functionalities, such as a carboxylic acid and a cyano group, can lead to the formation of MOFs with complex topologies and interesting properties. While the specific use of this compound in MOF synthesis is not well-documented, the extensive literature on other functionalized benzoic acid ligands strongly suggests its potential as a valuable building block in this field. bldpharm.com

The table below provides examples of MOFs constructed from benzoic acid and its derivatives, highlighting the diverse range of structures and applications that can be achieved.

| Ligand | Metal Ion(s) | MOF Designation | Key Features and Applications |

| Terephthalic acid (1,4-benzenedicarboxylic acid) | Zinc(II) | MOF-5 | High porosity, gas storage. |

| Trimesic acid (1,3,5-benzenetricarboxylic acid) | Copper(II) | HKUST-1 | High surface area, gas separation. |

| Benzoic acid (as a modulator) | Zirconium(IV) | UiO-66 series | High stability, catalysis. csic.es |

| 4,4′,4′′-nitrilotribenzoic acid | Various | Not specified | Luminescent properties. semanticscholar.org |

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Architectures involving 4-(4-Cyanophenoxy)benzoic acid

The design of supramolecular architectures using this compound is predicated on the strategic use of its distinct functional groups: a carboxylic acid group, a cyano group, and two phenyl rings connected by an ether linkage. These features allow for a range of non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the self-assembly process.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form predictable and stable hydrogen-bonded networks. The cyano group can also act as a hydrogen bond acceptor. The aromatic rings provide surfaces for π-π stacking interactions, which contribute to the stability and dimensionality of the resulting supramolecular structures. The flexible ether linkage allows for conformational adjustments, which can influence the final assembled architecture. By carefully controlling experimental conditions, such as solvent and the introduction of other complementary molecules (co-formers), it is possible to guide the self-assembly process towards desired architectures, such as layers, ribbons, or more complex three-dimensional networks. nih.gov

Hydrogen Bonding Networks in Supramolecular Assemblies

A predominant and highly predictable hydrogen bonding motif involving this compound is the formation of carboxylic acid dimers. nih.gov In this arrangement, two molecules orient themselves such that the carboxylic acid group of each molecule forms two strong O-H···O hydrogen bonds with the other. This creates a stable, centrosymmetric eight-membered ring structure. This robust synthon is a common feature in the crystal structures of carboxylic acids and serves as a primary building block in the supramolecular assembly of this compound. nih.gov

While carboxylic acid dimerization is a dominant interaction, the cyano group also plays a crucial role in directing the self-assembly process. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, participating in weaker C-H···N or O-H···N interactions. nih.govnsf.gov These interactions, though less strong than the carboxylic acid dimerization, provide additional stability and can link the primary dimer units into higher-order structures. For instance, the cyano group can interact with aromatic C-H groups of adjacent molecules, contributing to the formation of extended chains or sheets. In the presence of suitable co-formers with strong hydrogen bond donors, the cyano group can engage in more significant heteromeric hydrogen bonds, further diversifying the potential supramolecular architectures. nih.gov

Carboxylic Acid Dimerization Motifs

π-π Stacking Interactions in Hierarchical Structures

The arrangement of the molecules, often initiated by hydrogen bonding, can position the phenyl rings in a parallel or offset fashion, facilitating π-π stacking. These interactions can lead to the formation of columnar stacks or layered arrangements, extending the structure into two or three dimensions. The interplay between hydrogen bonding and π-π stacking is crucial; hydrogen bonds often establish the primary structure, which is then further organized and stabilized by the weaker but cumulative π-π interactions. mostwiedzy.pl This cooperative effect is essential for the creation of complex and well-ordered hierarchical materials.

Solvent Effects on Supramolecular Organization

The choice of solvent has a profound impact on the supramolecular organization of this compound. rsc.org Solvents can influence the solubility of the molecule and its aggregates, and can also compete for hydrogen bonding sites, thereby affecting the self-assembly process. researchgate.net

In polar, protic solvents, the solvent molecules can form hydrogen bonds with the carboxylic acid and cyano groups, potentially disrupting the intermolecular interactions necessary for self-assembly. Conversely, non-polar, aprotic solvents are less likely to interfere with hydrogen bonding, often promoting the formation of the desired supramolecular structures. The polarity and hydrogen bonding capability of the solvent can thus be used as a tool to control the final morphology and dimensionality of the assembled material. nih.govnii.ac.jp Furthermore, solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates that can alter the packing and stability of the supramolecular architecture. publish.csiro.au

Co-crystallization and Co-former Selection in Supramolecular Synthesis

Co-crystallization is a powerful technique in supramolecular chemistry and crystal engineering to create new solid forms with tailored properties. brieflands.com This involves crystallizing a primary molecule, such as this compound, with a second molecule, known as a co-former. The selection of a suitable co-former is critical for the rational design of co-crystals. nih.gov

The choice of co-former is typically guided by the principles of supramolecular synthons, which are predictable and robust intermolecular recognition patterns. nih.gov For this compound, co-formers are often chosen based on their ability to form complementary hydrogen bonds with either the carboxylic acid or the cyano group. For example, molecules with basic nitrogen atoms, such as pyridines, can form strong O-H···N heterosynthons with the carboxylic acid group, disrupting the typical acid-acid homodimer. nih.gov Similarly, molecules with hydrogen bond donor groups can interact with the cyano group. The use of co-formers with different geometries and functionalities allows for the systematic variation of the resulting supramolecular architecture, leading to the creation of a diverse range of materials with potentially new and interesting properties. nih.gov

Liquid Crystalline Behavior and Mesophase Characterization

While this compound possesses the key structural features for potential liquid crystalline behavior—a rigid core and a terminal carboxyl group capable of hydrogen bonding—detailed research findings on its intrinsic mesomorphic properties are not extensively documented. Instead, research has focused on more complex derivatives where this acid is a constituent part. These studies demonstrate how the 4-cyanophenoxy moiety contributes to the formation of liquid crystalline phases in larger, rod-shaped molecules. semanticscholar.orgcore.ac.uk

A notable example is the investigation of 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate , a rod-shaped compound synthesized to specifically favor liquid crystalline properties. core.ac.uk The presence of the polar terminal cyano group in this molecule was found to be crucial for stabilizing the mesophase. core.ac.uk

Research Findings and Mesophase Identification

The liquid crystalline behavior of this trimethylsilyl-containing benzoate (B1203000) derivative was thoroughly characterized using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). semanticscholar.orgcore.ac.uk These studies confirmed that the compound exhibits an enantiotropic Smectic A (SmA) phase. semanticscholar.orgresearchgate.net An enantiotropic liquid crystal is one that shows the mesophase on both heating and cooling cycles.

Upon heating, the compound melts from a crystalline solid into the Smectic A phase before transitioning to an isotropic liquid. semanticscholar.org On cooling from the isotropic state, the Smectic A phase reappears before the substance crystallizes. semanticscholar.org

Polarized Optical Microscopy (POM): POM studies are essential for identifying the type of liquid crystal phase by observing the characteristic textures. For this derivative, when a sample was cooled from its isotropic liquid state, it showed a characteristic fan-shaped texture, which is a typical optical feature of a Smectic A phase. semanticscholar.org

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions. The analysis of the derivative provided precise data for the transitions between the crystalline, smectic, and isotropic states. semanticscholar.orgresearchgate.net

X-ray Diffraction (XRD): X-ray diffraction studies on non-oriented samples were also performed at elevated temperatures (e.g., 140 °C) to further confirm the liquid crystal phase. researchgate.net

The detailed thermal analysis from DSC measurements for 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate is presented below.

Table 1: Phase Transition Temperatures and Enthalpies for 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate

| Transition | Process | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Reference |

|---|---|---|---|---|

| Crystal (Cr) → Smectic A (SmA) | Heating | 156.3 | 66.4 | semanticscholar.orgresearchgate.net |

| Smectic A (SmA) → Isotropic (Iso) | Heating | 162.1 | 4.1 | semanticscholar.orgresearchgate.net |

| Isotropic (Iso) → Smectic A (SmA) | Cooling | 161.1 | 4.0 | semanticscholar.orgresearchgate.net |

| Smectic A (SmA) → Crystal (Cr) | Cooling | 107.4 | 67.9 | semanticscholar.orgresearchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometry to reactivity indices. For benzoic acid and its derivatives, DFT calculations have been instrumental in understanding their fundamental chemical nature. For example, studies on substituted benzoic acids show that the functional group and its position significantly impact the molecule's reactivity and acidity.

A key application of DFT is the elucidation of reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. This allows chemists to predict the feasibility and kinetics of a chemical reaction. For instance, in multi-component reactions involving benzoic acids, DFT calculations can map out the entire energy profile. This includes identifying the rate-determining step by locating the transition state with the highest energy barrier. Such mechanistic insights are vital for optimizing reaction conditions and designing efficient synthetic routes.

Interactive Table 1: Example of DFT Application in Reaction Mechanism Analysis

| Computational Step | Information Gained | Example Application |

|---|---|---|

| Geometry Optimization | Provides the lowest energy structure of reactants, intermediates, and products. | Determining the stable conformation of the 4-(4-cyanophenoxy)benzoic acid dimer. |

| Transition State Search | Locates the highest energy point along the reaction coordinate (the "barrier"). | Identifying the energy barrier for the esterification of this compound. |

| Frequency Calculation | Confirms that a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). | Verifying the nature of the calculated stationary points on the potential energy surface. |

DFT calculations are frequently used to simulate spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. Theoretical calculations of vibrational frequencies (like those in FT-IR and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts for benzoic acid derivatives have shown good agreement with experimental spectra. This synergy allows for a more detailed interpretation of the experimental data, such as assigning specific vibrational modes to the stretching or bending of particular bonds within the molecule.

Interactive Table 2: Correlation of DFT with Spectroscopic Techniques

| Spectroscopic Method | Calculated Parameter | Level of Correlation with Experiment |

|---|---|---|

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Vibrational Frequencies and Intensities | Good agreement allows for precise assignment of spectral peaks to molecular vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts and Coupling Constants | DFT can accurately predict chemical shifts, aiding in the structural elucidation of complex derivatives. |

| Raman Spectroscopy | Raman Scattering Activities | Complements FT-IR data, with DFT helping to assign the observed Raman bands. |

Prediction of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into conformational flexibility and intermolecular interactions. nih.govmdpi.com For molecules like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or in a crystalline state. nih.govucl.ac.uk These simulations can model the formation of hydrogen-bonded dimers, a characteristic interaction for carboxylic acids, and other non-covalent interactions like π–π stacking between the aromatic rings. ucl.ac.uknih.gov Understanding these interactions is crucial as they dictate the molecule's self-assembly, crystal packing, and interactions with biological targets. ucl.ac.uknih.govnih.gov Classical MD simulations have been used to investigate the aggregation of benzoic acid in confined spaces, showing that confinement can significantly impact the liquid's collective dynamics and increase its viscosity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov By developing mathematical models, QSAR can predict the properties of new, unsynthesized molecules. For derivatives of benzoic acid, QSAR models have been developed to predict activities such as their potential as enzyme inhibitors. nih.gov These models typically use descriptors related to hydrophobicity, electronics, and steric properties to quantify how changes in the molecular structure affect its function. nih.gov

The properties and reactivity of a benzene (B151609) ring are heavily influenced by its substituents. unizin.orglibretexts.orgnih.gov Electron-withdrawing groups, like the cyano (-CN) group in this compound, and electron-donating groups alter the electron density of the aromatic ring and the acidity of the carboxylic acid group. libretexts.org Studies on substituted benzoic acids show that electron-withdrawing substituents tend to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. libretexts.org The position of the substituent (ortho, meta, or para) is also critical, as it determines the interplay of inductive and resonance effects, which in turn governs the reactivity of the molecule in reactions like electrophilic aromatic substitution. unizin.orglibretexts.org

Interactive Table 3: Influence of Substituent Type on Benzoic Acid Acidity

| Substituent Group | Electronic Effect | Position | Effect on Acidity (pKa) |

|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | para | Increases acidity (lower pKa) |

| -CN | Moderate Electron-Withdrawing | para | Increases acidity |

| -Cl | Weak Electron-Withdrawing (Inductive) | para | Increases acidity |

| -H | Reference | - | Baseline (pKa ≈ 4.2) |

| -CH₃ | Weak Electron-Donating | para | Decreases acidity (higher pKa) |

| -OCH₃ | Strong Electron-Donating (Resonance) | para | Decreases acidity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijsrtjournal.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. ijsrtjournal.commdpi.com For derivatives of this compound, docking simulations can be used to explore their potential to bind to specific enzymes or receptors. mdpi.comnih.govchemrxiv.org The simulation calculates a score representing the binding affinity and reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. researchgate.netfrontiersin.org These in silico studies help prioritize which derivatives are most promising for synthesis and further experimental testing. mdpi.comnih.gov

Interactive Table 4: Overview of a Typical Molecular Docking Study

| Stage | Description | Key Information Obtained |

|---|---|---|

| Preparation | The 3D structures of the ligand (e.g., a benzoic acid derivative) and the target protein are prepared. | Optimized, energy-minimized structures for both ligand and receptor. |

| Docking | The ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. | A set of possible binding poses for the ligand within the receptor's active site. |

| Scoring | A scoring function is used to estimate the binding affinity for each pose and rank them. | A numerical score (e.g., in kcal/mol) that predicts the strength of the ligand-receptor interaction. |

| Analysis | The best-ranked pose is analyzed to identify the specific intermolecular interactions stabilizing the complex. | Identification of key amino acid residues involved in hydrogen bonds, ionic interactions, or hydrophobic contacts. |

Applications in Advanced Materials Science

Polymer Synthesis and Modification Using 4-(4-Cyanophenoxy)benzoic acid as a Monomer or Building Block

The structure of this compound, featuring a carboxylic acid group, allows it to act as a monomer in polymerization reactions. It can be converted into various derivatives, such as esters and amides, which then form the repeating units of polymers like polyesters and polyamides. numberanalytics.com These reactions are fundamental in creating polymers with tailored properties. numberanalytics.comuomustansiriyah.edu.iq For instance, aromatic carboxylic acids are key ingredients in the synthesis of high-performance polymers, including certain types of nylons and polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). numberanalytics.comuomustansiriyah.edu.iq

Liquid Crystal Technology and Display Applications

The rigid, elongated shape of molecules derived from this compound is fundamental to their application in liquid crystal (LC) technologies. This molecular geometry is a prerequisite for the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.

Design of Rod-Shaped Mesogens

Rod-shaped molecules, known as calamitic mesogens, are the fundamental components of many liquid crystal displays. The structure of this compound serves as an excellent foundation for creating these mesogens. For example, the synthesis of 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl) ethynyl]benzoate, a derivative, results in a rod-shaped molecule that exhibits a smectic A (SmA) liquid crystal phase. researchgate.netsemanticscholar.org The synthesis involves linking different molecular fragments to create an elongated structure, which is crucial for achieving liquid crystalline behavior. semanticscholar.org The thermal properties and phase transitions of these materials can be characterized using techniques like Differential Scanning Calorimetry (DSC), which reveals the temperatures at which the material transitions between crystalline, liquid crystalline, and isotropic states. researchgate.netsemanticscholar.org

Table 1: Phase Transition Temperatures of a Rod-Shaped Mesogen Derived from this compound This table presents the phase transition temperatures for 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate as determined by DSC.

| Transition | Heating (°C) | Cooling (°C) | Enthalpy (ΔH) |

|---|---|---|---|

| Crystal to Isotropic | 156.3 | - | 66.4 |

| Isotropic to Smectic A | 161.1 | 162.1 | 4.0 / 4.1 |

| Smectic A to Crystal | - | 107.4 | 67.9 |

Data sourced from Srinivasa et al. (2015). researchgate.net

Influence of Cyano and Benzyloxy Groups on Liquid Crystalline Properties

The functional groups attached to a mesogen's core have a profound impact on its liquid crystalline properties, including the type of mesophase formed and the temperature range over which it is stable. researchgate.nettandfonline.com The terminal cyano (-CN) group is strongly polar and plays a significant role in stabilizing nematic and smectic phases due to strong dipole-dipole interactions. oup.com This group can promote the formation of layered smectic A phases. oup.com

Optoelectronic Materials based on Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids and their derivatives are foundational in the development of materials for optoelectronic applications. numberanalytics.com These applications include organic light-emitting diodes (OLEDs), solar cells, and sensors. iucr.org The electronic properties of these materials can be tuned by modifying their molecular structure. researchgate.net Phthalocyanines, for example, which can be axially substituted with groups derived from aromatic carboxylic acids, are explored as n-type semiconductors in organic thin-film transistors (OTFTs). researchgate.net The performance of these devices, including the field-effect mobility, is directly related to the molecular structure of the organic semiconductor used. researchgate.net Similarly, biphenyl-based compounds derived from precursors like 3-(benzyloxy)benzoic acid and 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile are investigated for their potential in display technologies and as sensor materials. iucr.org

Functional Materials for Sensing and Storage Applications

The ability of this compound to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs) opens up applications in sensing and storage. mdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org Their porous nature and the chemical functionality of the organic linkers allow them to adsorb specific molecules and ions. csic.es

Luminescent MOFs (L-MOFs) are particularly interesting for sensing applications. researchgate.netresearchgate.net The luminescence of these materials can change upon interaction with specific analytes, providing a detectable signal. researchgate.net For example, zinc-based MOFs have been developed as chemosensors for detecting metal ions like Fe(III) and anions such as Cr2O72− in aqueous solutions through luminescence quenching. mdpi.com The design of the organic ligand is crucial; multifunctional aromatic carboxylic acids are versatile building blocks for creating MOFs with tailored properties for selective sensing. mdpi.commdpi.com The specific structure of the ligand, such as 1,3,5-tri(4-cyanophenoxy)benzene, can direct the formation of 3D coordination polymers capable of including guest molecules and exhibiting changes in luminescent properties upon metal coordination. publish.csiro.au

Gas Storage and Separation Materials

The utilization of this compound as a building block, specifically as an organic linker, for the synthesis of metal-organic frameworks (MOFs) has been explored for applications in gas storage and separation. rsc.orgresearchgate.netnih.govresearchgate.net MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands, offering high surface areas and tunable pore environments. rsc.orgekb.eg These characteristics make them promising candidates for selectively adsorbing and separating gases. rsc.orgnih.gov

The design of the organic linker is a critical factor in determining the final properties of the MOF, including its pore size, shape, and chemical functionality, which in turn govern its gas adsorption and separation performance. rsc.orgnih.gov The structure of this compound, featuring both a carboxylic acid group for binding to metal centers and a polar cyano group (-CN) projecting into the pore space, makes it a candidate for creating frameworks with specific affinities for certain gases, such as carbon dioxide (CO2). The polar nature of the cyano group can enhance interactions with quadrupolar gas molecules like CO2, potentially leading to higher adsorption capacity and selectivity over less polar gases like methane (B114726) (CH4) or nitrogen (N2). researchgate.net

Research in the field often involves the synthesis of novel MOFs and the evaluation of their performance in separating gas mixtures, such as CO2/CH4 or CO2/N2, which is crucial for applications like natural gas purification and post-combustion carbon capture. researchgate.net While the principle of using functionalized linkers like this compound is well-established for enhancing gas separation, specific performance data for MOFs synthesized exclusively with this ligand are not extensively detailed in the provided search results. General studies on related benzoic acid derivatives in MOFs show that functional groups play a significant role in tuning the adsorption properties. ekb.eg For instance, the incorporation of amine or other polar groups into the linker structure is a common strategy to improve CO2 capture capabilities. researchgate.net

Interactive Data Table: Representative Gas Adsorption Properties of Functionalized MOFs

| MOF Material | Gas Component | Adsorption Uptake (mmol g⁻¹) | Temperature (K) | Pressure (bar) | Selectivity |

| Sc2(BDC-NO2)3 | CO2 | 1.1 | 303 | 1 | High |

| MIL-91(Ti) | CO2 | ~3.0 | 303 | 1 | High |

| UiO-66(Zr)-2COOH | CO2 | 1.0 | 303 | 1 | High |

| MIL-53(Al)-NH2 | CO2 | 1.6 | 283 | 1 | High |

Solvatochromic Sensing Materials

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.netkoreascience.kr This property is highly valuable for developing sensors that can detect changes in the chemical environment, such as the presence of specific solvents or variations in solvent polarity. researchgate.netevidentscientific.com Molecules that exhibit solvatochromism, known as solvatochromic dyes, typically possess a molecular structure with electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net This "push-pull" architecture results in a significant change in the molecule's dipole moment upon electronic excitation. rsc.org

The compound this compound possesses structural features—a cyano group as an electron-withdrawing moiety and a phenoxy benzoic acid system—that suggest potential for solvatochromic behavior. In different solvents, the stabilization of the ground and excited states of the molecule can vary, leading to shifts in its absorption or fluorescence emission spectra. evidentscientific.com Specifically, polar solvents tend to stabilize the more polar excited state more than the ground state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission. evidentscientific.comnih.gov

While direct studies detailing the solvatochromic properties of this compound itself are not prominent in the provided search results, research on related cyanostilbene and other benzoic acid derivatives demonstrates the utility of this chemical class in sensing applications. researchgate.netumich.edu For example, the introduction of electron-donating and electron-accepting groups into a π-conjugated system can create fluorescent probes that are highly sensitive to solvent polarity. researchgate.net The fluorescence quantum yield and emission wavelength of such compounds can change dramatically with the solvent environment, allowing for the detection of water in organic solvents or the characterization of the polarity of microenvironments, such as within polymers or biological systems. evidentscientific.commdpi.com

Interactive Data Table: Illustrative Solvatochromic Effects in Donor-Acceptor Molecules

| Solvent | Polarity Function (Δf) | Absorption Max (λ_abs / nm) | Emission Max (λ_em / nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 0.000 | 338 | 352 | 1190 |

| Diethyl Ether | 0.173 | 344 | 374 | 2440 |

| Dichloromethane | 0.217 | 348 | 400 | 3980 |

| Acetonitrile | 0.305 | 349 | 425 | 5570 |

Bio Organic and Medicinal Chemistry Perspectives

4-(4-Cyanophenoxy)benzoic acid as a Scaffold for Biologically Active Molecules

The this compound framework serves as a foundational structure for the development of a variety of biologically active compounds. Its planar nature and the presence of hydrogen bond donors and acceptors make it suitable for fitting into the binding sites of enzymes and receptors. Researchers have utilized this scaffold to design molecules for diverse therapeutic areas, including cancer and infectious diseases. For example, the 4-cyanophenoxy group is a key feature in some kinase inhibitors, where it can mimic adenine (B156593) interactions within ATP-binding pockets. vulcanchem.com Furthermore, this moiety has been incorporated into more complex molecules designed as androgen receptor (AR) degraders for prostate cancer treatment and as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein implicated in cancer cell survival. vu.ltnih.govgoogle.com

The structural characteristics of this compound make it an attractive building block for creating specific ligands for biochemical assays. These ligands are designed to interact with and report on the function of specific biological targets. In one study, researchers synthesized 2-(4-cyanophenoxy)benzoic acid, a positional isomer of the title compound, to investigate binding to transthyretin (TTR), a transport protein for thyroid hormones. vu.edu.au The aim was to understand the structure-activity relationships that govern binding to this protein. vu.edu.au The synthesis of such analogues helps in mapping the binding pockets of proteins. vu.edu.au

Derivatives of this compound have been investigated for a range of potential therapeutic applications. The core structure can be systematically modified to optimize activity against different biological targets. Studies have revealed that compounds incorporating this scaffold exhibit potential anticancer, anti-inflammatory, and antimicrobial properties. vu.ltmdpi.comdrugbank.com The exploration of these properties involves synthesizing libraries of related compounds and screening them in various biological assays to identify lead candidates for further development. For instance, the anti-inflammatory drug Crisaborole is metabolized in the body to form 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid, demonstrating the biological relevance of this chemical framework. drugbank.com

Ligand Design for Biochemical Assays

Structure-Activity Relationship Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. By systematically altering the structure of this compound derivatives and assessing the impact on their biological activity, researchers can identify the key molecular features required for potency and selectivity.

The this compound scaffold has been incorporated into molecules designed to inhibit cancer cell growth. In one study, derivatives were developed as inhibitors of the Hsp90 C-terminal domain, a target in cancer therapy. The research identified a new class of inhibitors with activity against various breast cancer cell lines, including triple-negative breast cancer (TNBC). vu.lt Compound 89 from this study, which contains a 3-chloro-4-cyanophenoxy moiety, showed significant efficacy in a TNBC xenograft model. vu.lt

Another area of investigation involves linking the benzoic acid moiety to other heterocyclic systems known for anticancer activity. For example, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides were designed and synthesized, showing activity against the NCI-60 panel of cancer cell lines. researchgate.net Although structurally distinct from a simple ether linkage, these compounds highlight the utility of the substituted benzoic acid/benzonitrile motif in anticancer drug design. researchgate.net

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

The this compound structure is present in metabolites of known anti-inflammatory drugs and has been used to design new anti-inflammatory agents. Crisaborole, a non-steroidal drug used to treat atopic dermatitis, is a phosphodiesterase 4 (PDE4) inhibitor. drugbank.com It is substantially metabolized via hydrolysis to 5-(4-cyanophenoxy)-2-hydroxybenzyl alcohol, which is then oxidized to the major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid . drugbank.com This demonstrates that the core structure is well-tolerated and biologically active in pathways relevant to inflammation.

Furthermore, patents have been filed for boron-containing small molecules that feature the 4-cyanophenoxy group for the treatment of cytokine-mediated diseases. google.comgoogle.com Compounds such as 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole and 4-(4-Cyanophenoxy)-2-Methylphenylboronic acid have been synthesized and proposed as anti-inflammatory agents. google.com

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

Derivatives of this compound have shown promise as antimicrobial agents. The general structure of benzoic acid and its derivatives has long been known for antimicrobial effects. researchgate.net More specific research has focused on complex derivatives. A study on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified several compounds with potent activity against Gram-positive bacteria, including staphylococci and enterococci. mdpi.com The SAR study revealed that disubstituted aniline (B41778) moieties, particularly with trifluoromethyl groups like in compound 8 , resulted in the most potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against Staphylococcus aureus. mdpi.com These compounds were found to act via permeabilization of the bacterial cell membrane. mdpi.com

In another study, derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid were synthesized and tested against Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov This research highlights the versatility of the benzoic acid scaffold in designing agents against a broad spectrum of bacteria.

Table 3: Antimicrobial Activity of Selected Benzoic Acid Derivatives

Evaluation of Anti-inflammatory Effects

Mechanism of Action Studies in Biological Contexts

The biological activities of this compound and its derivatives are multifaceted, involving specific interactions with biomolecules and modulation of cellular pathways.

Derivatives of this compound have been identified as modulators of various enzymes and receptors. A notable example is its connection to the drug crisaborole, a phosphodiesterase-4 (PDE4) inhibitor. Crisaborole is metabolized in the body into several compounds, with a major metabolite being 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid, formed via oxidation. oaepublish.comnih.gov PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which helps to suppress the inflammatory response. nih.gov This metabolic link places cyanophenoxy benzoic acid structures at the core of the PDE4 inhibition pathway.

Furthermore, studies on analogous structures have shown direct interactions with other significant proteins. For instance, 2-(4-cyanophenoxy)benzoic acid, a structural isomer, has been tested for its ability to bind to transthyretin (TTR), a transport protein for thyroid hormones. vu.edu.au Other research has investigated different benzoic acid derivatives as inhibitors of enzymes like carbonic anhydrase, secretory phospholipase A2, and α-amylase, demonstrating the broad potential of this chemical class to interact with diverse biological targets. aip.orgnih.govresearchgate.net For example, some hydroxybenzoic acid derivatives inhibit carbonic anhydrase not by binding the active site's metal ion, but by forming strong hydrogen bonds with the metal-bound water molecule. researchgate.net

The cyano (C≡N) group is a critical functional group in medicinal chemistry and plays a pivotal role in the molecular interactions of this compound. Its unique physicochemical properties can significantly enhance a molecule's biological activity.

The primary interaction involving the nitrile moiety is hydrogen bonding, which is attributed to the strong electronegativity of the nitrogen atom. nih.gov This allows the cyano group to act as a hydrogen bond acceptor, stabilizing the ligand-protein complex. nih.gov Beyond noncovalent interactions, the cyano group can also serve as an electrophilic "warhead," enabling covalent bonding with a target, which can lead to more durable inhibition. rsc.org

The compound and its derivatives are implicated in the modulation of key cellular signaling pathways, including those related to oxidative stress. Skin, for example, is constantly exposed to stressors like ultraviolet radiation, which can generate reactive oxygen species (ROS) and trigger inflammatory responses. oaepublish.com Drug-metabolizing enzymes in the skin play a role in maintaining the local redox balance. oaepublish.com

As previously mentioned, derivatives of this compound are centrally involved in the PDE4 signaling pathway. By inhibiting PDE4, these molecules increase levels of cAMP, a crucial secondary messenger that negatively regulates the production of pro-inflammatory cytokines. nih.gov This action directly modulates a critical signal transduction pathway involved in inflammation. nih.gov The ability of benzoic acid derivatives to scavenge free radicals suggests their potential in mitigating diseases related to oxidative stress.

Role of the Cyano Group in Hydrogen Bonding and Binding Affinity

Prodrug Strategies and Drug Delivery Systems

The structure of this compound lends itself to various prodrug and drug delivery strategies designed to enhance therapeutic efficacy and control biodistribution. A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov

A clear example is the topical soft drug crisaborole. It is designed to act locally and then be substantially metabolized into inactive metabolites, including 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid, thereby limiting systemic exposure. oaepublish.comnih.gov This strategy is particularly useful for topical treatments where high local concentration is desired without systemic effects. oaepublish.com

Another advanced strategy involves benzoic acid mustards, which are potent alkylating agents. To reduce their toxicity, they can be formulated as a prodrug, such as para-N-bis (2-chloroethyl) aminobenzoyl glutamic acid. In this form, the activating carboxyl group is masked by an amide bond to glutamic acid. creative-biolabs.com This prodrug can be selectively activated at a tumor site by an enzyme-antibody conjugate, releasing the toxic drug only where it is needed. creative-biolabs.com Patents also describe various prodrug derivatives of acetylamino benzoic acid compounds containing the cyanophenoxy moiety for therapeutic use. google.com These examples highlight the utility of the benzoic acid scaffold in creating targeted, activatable therapies.

Modern drug delivery systems, such as liposomes and polymeric nanocarriers, offer further opportunities for controlled release and targeted delivery of benzoic acid-based compounds. thno.org

Comparison with Structurally and Functionally Analogous Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Comparing this compound with its analogues provides valuable insights into structure-activity relationships (SAR).